3-Bromo-9-phenylcarbazole
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-9-phenylcarbazole and its derivatives often involves strategic bromination of carbazole precursors. Ponce et al. (2006) detailed the direct bromination of N- and C-substituted carbazoles using N-bromosuccinimide or a N-bromosuccinimide/silica gel system to obtain bromocarbazole derivatives, including 9-phenyl-9H-carbazole (Ponce, B., Cabrerizo, F., Bonesi, S., & Erra-Balsells, R., 2006). This method showcases the versatility of brominating agents in introducing bromine atoms selectively into the carbazole framework.
Molecular Structure Analysis
The molecular structure of 3-Bromo-9-phenylcarbazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. Huang and Wang (2009) synthesized the title compound and reported that the carbazole ring system is essentially planar and forms a dihedral angle with the phenyl ring, highlighting the compound's rigid structure which is crucial for its electronic properties (Huang, P.-m., & Wang, X.-C., 2009).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including electrochemical polymerization and dimerization. Chiu et al. (2012) discussed the electrochemical and spectral properties of 9-phenylcarbazoles, highlighting their reversible oxidation and the potential influence of substituents on these processes (Chiu, S., Chung, Y., Liou, G.-S., & Su, Y., 2012). These properties are fundamental for applications in electronic devices and materials science.
Physical Properties Analysis
The physical properties of 3-Bromo-9-phenylcarbazole derivatives, such as their solubility, thermal stability, and electropolymerization behavior, have been studied to tailor materials for specific applications. For example, the synthesis of electrochromic polymers based on (N-phenyl)carbazole and their high coloration efficiency and stability under electrochemical conditions were reported by Zhang et al. (2019), demonstrating the potential of these materials in smart windows and displays (Zhang, Y., Liu, F., Hou, Y.-j., & Niu, H., 2019).
Scientific Research Applications
Photoluminescent Materials
3-Bromo-9-phenylcarbazole derivatives have been explored for their strong photoluminescent properties. Tang et al. (2017) synthesized phenylcarbazole-based dimers that exhibit significant fluorescence, with potential applications in developing tunable photoluminescent materials. The study found that substituent groups could modify the luminescent properties, opening avenues for creating materials with specific emission characteristics for use in optical devices and sensors Gui‐Mei Tang et al., 2017.
Anticancer Agents
Phenylcarbazole derivatives, including those related to 3-Bromo-9-phenylcarbazole, have been investigated for their anticancer properties. Routier et al. (2006) report the synthesis and evaluation of novel phenylcarbazoles as potential anticancer agents, demonstrating marked cytotoxicity against human leukemia cells. This research highlights the compound's potential in developing new therapeutic agents for cancer treatment S. Routier et al., 2006.
Electronic and Electrochemical Applications
Studies on 3-Bromo-9-phenylcarbazole and its derivatives have also extended to electronic and electrochemical applications. For example, Chiu et al. (2012) investigated the electrochemical and spectral characterizations of 9-Phenylcarbazoles, noting their potential in developing materials for electronic devices due to their reversible oxidation and high thermal stability S. Chiu et al., 2012.
Electrochromic Polymers
Zhang et al. (2019) synthesized electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene, showing high coloration efficiency and stability. These polymers, derived from 3-Bromo-9-phenylcarbazole monomers, demonstrate significant potential for use in smart windows and displays Yaxin Zhang et al., 2019.
Electrophosphorescent Diodes
Keruckas et al. (2014) synthesized derivatives of 3,6-bis(indol-1-yl)-9-phenylcarbazole for use in electrophosphorescent diodes, highlighting the potential of 3-Bromo-9-phenylcarbazole derivatives in creating blue light-emitting diodes with high efficiency Jonas Keruckas et al., 2014.
Safety And Hazards
3-Bromo-9-phenylcarbazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and adequate ventilation is recommended .
properties
IUPAC Name |
3-bromo-9-phenylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSCXXKQGDPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596708 | |
Record name | 3-Bromo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-phenylcarbazole | |
CAS RN |
1153-85-1 | |
Record name | 3-Bromo-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.